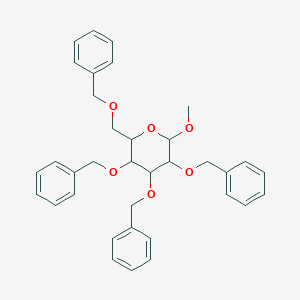

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside

Description

Chemical Structure and Properties Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (CAS 53008-63-2) is a galactopyranoside derivative with four benzyl groups protecting hydroxyl positions at C2, C3, C4, and C5. Its molecular formula is C₃₅H₃₈O₆, with a molecular weight of 554.67 g/mol. The compound exists as a light yellow oil, soluble in chloroform, ethyl acetate, and methanol, and is stored under dry conditions at 2–8°C.

Applications

This compound is pivotal in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. The benzyl groups provide steric protection and enhance regioselectivity during glycosylation reactions, enabling precise control over stereochemistry. It is also used in enzymatic glycosylation and the development of carbohydrate-based biomaterials.

Properties

IUPAC Name |

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-63-2 | |

| Record name | α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (MBGT) is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicine and biochemistry.

Synthesis of MBGT

MBGT is synthesized through a series of steps involving the protection of hydroxyl groups on galactopyranose to form the tetra-O-benzyl derivative. The general synthetic route includes:

- Protection of Hydroxyl Groups : The hydroxyl groups of D-galactopyranose are protected using benzyl bromide in the presence of a base to yield the corresponding benzyl ethers.

- Methylation : The protected compound is then methylated using methyl iodide and a strong base to introduce the methyl group at the anomeric position.

- Deprotection : Finally, selective deprotection can be performed to yield MBGT in high purity.

This synthetic pathway allows for the production of MBGT with high yields and purity, making it suitable for further biological evaluations .

Antimicrobial Properties

MBGT has shown promising antimicrobial activity against various pathogens. Research indicates that glycosides can exhibit significant antibacterial effects due to their ability to disrupt bacterial cell membranes. In particular, studies have demonstrated that MBGT possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of MBGT. It has been reported that this compound can enhance the proliferation of lymphocytes and stimulate cytokine production in vitro. This suggests potential applications in boosting immune responses, particularly in immunocompromised individuals or in therapeutic settings where immune enhancement is desired .

Case Studies

-

Case Study on Antibacterial Activity :

- A study conducted by Meloncelli et al. evaluated the antibacterial efficacy of MBGT against Escherichia coli and Salmonella enterica. The results indicated that MBGT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting its potential as a natural preservative or therapeutic agent .

- Immunomodulation in Pre-term Infants :

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of MBGT:

Scientific Research Applications

Organic Synthesis

The compound serves as an important organic synthetic intermediate . It is often utilized in glycosylation reactions where it acts as a glycosyl donor due to the presence of the methyl ether group. This property enhances its reactivity in various synthetic applications .

Case Study: Synthesis of Phosphonic Acid Galactosyl Transferase Inhibitors

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside can be synthesized into phosphonic acid galactosyl transferase inhibitors. These inhibitors have potential therapeutic applications in treating diseases related to galactose metabolism .

Biological Interaction Studies

Research involving this compound has focused on its interactions with proteins and other biomolecules. These studies are crucial for understanding how galactose-containing compounds influence biological processes such as cell signaling and immune responses. Techniques like surface plasmon resonance or isothermal titration calorimetry are commonly employed to quantify binding affinities and kinetics.

While no specific biological functions have been reported for Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside itself, similar tetrahydropyran derivatives have been explored for their potential anti-cancer , anti-diabetic , and anti-inflammatory properties. Further research is needed to determine if this specific compound possesses any interesting biological activities .

Comparison with Similar Compounds

Methyl 2,3,6-Tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

- Structure : Benzoyl groups at C2, C3, and C6; tert-butyldimethylsilyl (TBS) group at C3.

- Molecular Formula : C₃₅H₄₀O₉Si.

- Key Differences :

- Protecting Groups : Benzoyl (electron-withdrawing) vs. benzyl (electron-donating). Benzoyl groups increase stability toward acidic conditions but may reduce nucleophilicity at adjacent positions.

- Silyl Protection : The TBS group at C4 is acid-labile, allowing selective deprotection under mild conditions (e.g., HF or TBAF).

- Synthesis : Synthesized in 47% yield via sequential benzoylation and silylation.

- Applications : Used in selective glycosylation strategies where temporary silyl protection is required.

Methyl 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranoside

- Structure: Benzyl groups at all positions except the anomeric carbon; β-D-glucopyranoside configuration.

- Molecular Formula : C₃₅H₃₈O₆ (same as the galacto analog).

- Key Differences: Stereochemistry: Glucose (C4 hydroxyl equatorial) vs. galactose (C4 hydroxyl axial). This alters hydrogen-bonding patterns and reactivity in glycosylation. Glycosylation Efficiency: The gluco-configuration may exhibit different acceptor/donor preferences in enzymatic reactions compared to galacto derivatives.

- Applications : Used in glucan synthesis and as a precursor for β-linked oligosaccharides.

2-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structure: Acetyl protection at C2–C6; thioethyl group at the anomeric position.

- Molecular Formula : C₁₆H₂₄O₉S.

- Key Differences: Anomeric Leaving Group: The thioethyl group (S-ethyl) is a superior leaving group compared to O-methyl, enabling activation with soft Lewis acids (e.g., NIS/TfOH). Stability: Thio-glycosides are more stable toward hydrolysis but require specific conditions for activation.

- Applications : Widely used in iterative glycosylation for thioglycoside-based strategies.

Comparative Data Table

Research Findings and Trends

- Reactivity : Benzyl-protected derivatives (e.g., the main compound) are preferred for long-term stability and compatibility with harsh reaction conditions, whereas acetyl or silyl groups allow selective deprotection.

- Stereochemical Impact: Galactose derivatives exhibit distinct biological interactions compared to glucose or mannose analogs, particularly in lectin binding and immune recognition.

- Synthetic Yields : Silylation steps (e.g., TBS introduction) often yield ~47–67%, while benzoylation/benzylation steps range from 50–70% depending on steric hindrance.

Preparation Methods

Reagents and Conditions

-

Benzylating Agent : Benzyl bromide (4–6 equivalents)

-

Base : Sodium hydride (NaH, 4–6 equivalents)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0–25°C, progressing to reflux (80–100°C)

-

Reaction Time : 12–48 hours

Under these conditions, NaH deprotonates hydroxyl groups, facilitating nucleophilic substitution. However, incomplete benzylation and over-benzylation (e.g., penta-benzylated byproducts) are common, yielding MBGT in 25–50% after chromatography.

Limitations

-

Low Regioselectivity : Competing reactions at C1 and C5 hydroxyls necessitate rigorous monitoring.

-

Impurity Profile : Dibenzyl ether (5–15%) and partially benzylated derivatives (e.g., tri-O-benzyl, 10–20%) complicate purification.

Improved Industrial Process with Acylation

A patented method enhances yield (70–85%) and purity (>98%) through acylation-mediated purification.

Synthetic Workflow

-

Benzylation : Methyl α-D-galactopyranoside reacts with benzyl bromide (6 eq) and NaH in DMF at 25–30°C for 24 hours.

-

Hydrolysis : Crude 2,3,4,6-tetra-O-benzyl-methyl-D-galactopyranoside is treated with acetic acid (6.7 eq) and sulfuric acid (0.1 eq) at 100–105°C for 3 hours, cleaving the methyl glycoside to yield 2,3,4,6-tetra-O-benzyl-D-galactose.

-

Acylation : Impurities (e.g., mono-/di-benzylated species) are acetylated using acetic anhydride and triethylamine in dichloromethane, converting them into polar byproducts.

-

Purification : Crystallization from hexane/ethyl acetate removes acetylated impurities.

Key Advantages

-

Eco-Friendly : Reduces chromatographic steps, favoring industrial scalability.

-

Impurity Removal : Acylation converts residual hydroxyl-containing impurities into acetates, enabling selective crystallization.

Alternative Protecting Group Strategies

Silyl-Ether Mediated Approaches

While less common for MBGT, silyl protection (e.g., tert-butyldimethylsilyl) at C4 has been explored for selective deprotection in galactose derivatives. However, this method introduces additional steps for silyl group removal, complicating large-scale synthesis.

Enzymatic Benzylation

Recent studies propose lipase-catalyzed benzylation in non-aqueous media, though yields remain suboptimal (30–40%). This method prioritizes sustainability but lacks industrial viability.

Comparative Analysis of Methods

| Parameter | Traditional Method | Improved Process |

|---|---|---|

| Yield | 25–50% | 70–85% |

| Purity | 85–90% | >98% |

| Key Impurities | Dibenzyl ether, tri-O-benzyl | Acetylated byproducts |

| Purification Technique | Column Chromatography | Crystallization |

| Scalability | Laboratory-scale | Industrial-scale |

| Cost Efficiency | Low | High |

Critical Challenges and Solutions

Anomeric Control

The α-configuration is stabilized by using methyl glycoside precursors, avoiding β-anomer formation. NMR analysis (δ 4.8–5.0 ppm for anomeric proton) confirms stereochemical integrity.

Q & A

What are the key considerations for optimizing the synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside?

The synthesis involves sequential benzylation of methyl α-D-galactopyranoside, requiring precise control of reaction conditions to achieve regioselectivity. Critical steps include:

- Protection strategy : Benzyl groups are introduced via benzyl bromide/triflate under basic conditions (e.g., NaH or Ag₂O), with monitoring by TLC to track progress .

- Anomeric control : The α-configuration is stabilized by using methyl glycoside formation early in the synthesis, avoiding competing β-anomer formation .

- Purification : Column chromatography with hexane/ethyl acetate gradients is essential due to the compound’s high lipophilicity .

Advanced optimization may involve alternative catalysts (e.g., BF₃·Et₂O for glycosylation) or microwave-assisted reactions to reduce reaction times .

How can the stereochemical integrity of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside be confirmed during synthesis?

Methodological approaches include:

- NMR spectroscopy : H and C NMR analysis to verify benzyl group positions and anomeric configuration. For example, the α-anomer shows a characteristic downfield shift for the anomeric proton (~δ 4.8–5.0 ppm) .

- X-ray crystallography : Used in advanced studies to resolve ambiguous cases, such as distinguishing between protected galactose and glucose derivatives .

- Polarimetry : Specific optical rotation values (e.g., +80° to +90°) confirm the D-galacto configuration .

What are the common challenges in using this compound as a glycosyl donor, and how can they be mitigated?

Challenges include:

- Low reactivity : The benzyl-protected donor may exhibit reduced activity in glycosylation. Solutions include activating agents like NIS/AgOTf or thioglycoside derivatives .

- Side reactions : Competing elimination or hydrolysis under acidic conditions. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

- Steric hindrance : Bulky benzyl groups can impede glycosylation. Pre-activation protocols (e.g., prearming with TMSOTf) enhance efficiency .

How does the choice of protecting groups influence the stability of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside under varying conditions?

- Acidic conditions : Benzyl ethers are stable to mild acids (e.g., TFA) but cleaved by strong acids (e.g., HBr/AcOH). This stability allows selective deprotection in multi-step syntheses .

- Basic conditions : Benzyl groups resist hydrolysis under basic conditions, making the compound suitable for alkali-mediated reactions .

- Thermal stability : The compound decomposes above 200°C; reactions should be conducted below this threshold .

How can researchers resolve contradictions in reported glycosylation yields involving this compound?

Discrepancies often arise from:

- Solvent effects : Yields vary with solvent polarity (e.g., CH₂Cl₂ vs. toluene). Systematic solvent screens are recommended .

- Temperature : Glycosylation at −40°C vs. RT can alter anomeric selectivity. Controlled low-temperature protocols improve reproducibility .

- Donor-acceptor ratio : Excess acceptor (1.5–2.0 eq) typically improves yields, but stoichiometry must be validated for each system .

What advanced applications does this compound have in oligosaccharide synthesis?

It serves as a key intermediate for:

- Branching motifs : Used to synthesize β-(1→4)- or β-(1→3)-linked galactose units in glycoconjugates .

- Fluorescent probes : Benzyl groups are selectively removed to introduce tags (e.g., 4-nitrobenzoyl) for imaging studies .

- Enzyme substrates : Derivatives with modified aglycones (e.g., propargyl groups) enable click chemistry for glycan arrays .

What analytical techniques are critical for characterizing derivatives of this compound?

- Mass spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular weight and purity (>98% by HPLC) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as benzyl-protected oligosaccharides .

- X-ray diffraction : Provides unambiguous proof of stereochemistry in crystalline derivatives .

How can researchers address unexpected byproducts during deprotection of benzyl groups?

Common issues include:

- Incomplete deprotection : Use Pd(OH)₂/C under H₂ instead of Pd/C for faster cleavage .

- Isomerization : Acidic conditions may epimerize the anomeric center. Neutral hydrogenolysis (e.g., ammonium formate/Pd) preserves stereochemistry .

- Charring : High catalyst loading (>20% Pd) reduces reaction time and thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.